molecular formula C6H7F3N2 B060694 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 177545-13-0

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No. B060694
CAS RN: 177545-13-0
M. Wt: 164.13 g/mol
InChI Key: BTSAQDCLUZDSOR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound, which is a type of organic compound consisting of a ring of atoms with at least one atom of a different element. It is a colorless and odorless solid that is insoluble in water but soluble in organic solvents. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, Ubrogepant, a medication used for acute migraine, contains a trifluoromethyl group .

Antimicrobial Activity

“5-Trifluoromethyl-2-formylphenylboronic acid”, a compound similar to “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, has shown moderate antimicrobial activity against Candida albicans . It also exhibits higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .

Antifungal Activity

The same compound, “5-Trifluoromethyl-2-formylphenylboronic acid”, has demonstrated potential as an antifungal agent . It has been found to inhibit the growth of Aspergillus niger .

Drug Development

Research efforts are exploring the use of “5-(trifluoromethyl)-1,3-oxazole”, a compound related to “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine”, as a scaffold for developing new drugs. Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.

Synthesis of Other Compounds

The trifluoromethyl group in “5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine” can be used in the synthesis of other compounds. For example, it is involved in the production of selinexor, a cancer drug .

Acidity and Equilibrium Studies

The presence of an electron-withdrawing substituent like the trifluoromethyl group results in a considerable rise in the acidity of the compound . In some solutions, “5-Trifluoromethyl-2-formylphenylboronic acid” isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .

properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAQDCLUZDSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381692
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

CAS RN

177545-13-0
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177545-13-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 3
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 5
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Q & A

Q1: What is the molecular formula and weight of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?

A1: While the paper doesn't explicitly state the molecular formula and weight, it provides the structural information needed to deduce them. Based on the name and structure presented in the study, the molecular formula of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C9H9F3N2S. Using standard atomic weights, the calculated molecular weight is approximately 246.25 g/mol.

Q2: What spectroscopic data was used to characterize 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in this study?

A2: The paper mentions that the synthesized diazepine derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were characterized using spectral methods. While the specific types of spectra aren't listed in the abstract, it's common practice to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and confirmation. []

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